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Tungsten trifluoride monosulfide - 41831-79-2

Tungsten trifluoride monosulfide

Catalog Number: EVT-13875927
CAS Number: 41831-79-2
Molecular Formula: F3SW
Molecular Weight: 272.90 g/mol
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Product Introduction

Overview

Tungsten trifluoride monosulfide is an inorganic compound with the formula F3SW\text{F}_3\text{SW} and a molecular weight of 272.90 g/mol. It is classified under transition metal fluorides and is notable for its unique chemical properties and potential applications in various scientific fields. The compound is registered under the CAS Registry Number 41831-79-2, and it has been studied primarily for its ion energetics and reactivity in gas phase conditions .

Synthesis Analysis
  1. Direct Reaction: One possible method involves the direct reaction of tungsten metal with sulfur and fluorine gases at elevated temperatures. This method requires careful control of temperature and gas flow to ensure complete reaction without byproducts.
  2. Chemical Vapor Deposition: Another technique that may be adapted involves chemical vapor deposition, where gaseous precursors such as tungsten hexafluoride and hydrogen sulfide are used to deposit thin films of tungsten sulfides on substrates .
  3. Hydrothermal Synthesis: Similar to the methods used for synthesizing tungsten disulfide, hydrothermal synthesis could potentially be adapted for producing tungsten trifluoride monosulfide by reacting tungsten oxides with sulfur sources in aqueous solutions under high pressure and temperature .
Molecular Structure Analysis

The molecular structure of tungsten trifluoride monosulfide is characterized by a central tungsten atom surrounded by three fluorine atoms and one sulfur atom. The geometry is likely influenced by the oxidation states of tungsten and the electronegativity of the surrounding halogens.

  • Bonding: The bonding involves covalent interactions between tungsten and fluorine, while the interaction with sulfur may involve a combination of covalent and ionic character depending on the environment.
  • Data: The structure can be inferred from similar compounds, though specific crystallographic data for tungsten trifluoride monosulfide is limited .
Chemical Reactions Analysis

Tungsten trifluoride monosulfide can participate in various chemical reactions, particularly those involving halogens and sulfur compounds:

  1. Reactivity with Fluorine: Tungsten trifluoride monosulfide may react with excess fluorine to form higher fluorides or other tungsten-fluorine complexes.
  2. Thermal Decomposition: Upon heating, it could decompose into simpler compounds such as tungsten hexafluoride and sulfur, depending on the temperature and pressure conditions.
  3. Oxidation Reactions: The compound might also undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of tungsten oxides or higher oxidation state fluorides .
Mechanism of Action

The mechanism of action for tungsten trifluoride monosulfide primarily revolves around its reactivity due to the presence of highly electronegative fluorine atoms:

  • Electron Transfer: In reactions involving electron transfer, tungsten can exhibit multiple oxidation states, allowing it to participate in redox reactions.
  • Coordination Chemistry: The compound may act as a Lewis acid or base in coordination chemistry, forming complexes with various ligands.

Data on specific mechanisms is sparse due to limited research focused directly on this compound .

Physical and Chemical Properties Analysis

Tungsten trifluoride monosulfide exhibits several notable physical and chemical properties:

Relevant Data

  • Molecular Weight: 272.90 g/mol
  • CAS Registry Number: 41831-79-2
  • Gas Phase Ion Energetics Data: Ionization energy approximately 9.0 eV .
Applications

Tungsten trifluoride monosulfide has potential applications in several scientific domains:

  1. Catalysis: Due to its unique electronic properties, it could serve as a catalyst in chemical reactions involving sulfur or fluorinated compounds.
  2. Materials Science: Its properties might be exploited in developing advanced materials, particularly in coatings or thin films that require high thermal stability and unique electrical characteristics.
  3. Electronics: Potential use in semiconductor applications where specific electronic properties are required due to its composition .
Synthesis Methodologies and Optimization

Gas-Phase Synthesis Techniques for WF₃S Formation

Gas-phase synthesis offers a fundamental pathway for generating high-purity WF₃S, particularly suited for thermochemical studies and ion energetics investigations. This method typically involves the controlled reaction of volatile tungsten precursors, such as tungsten hexafluoride (WF₆), with hydrogen sulfide (H₂S) or other sulfur-containing gases within a high-temperature reactor.

Key studies, including thermochemical analyses of gaseous tungsten fluorides, have established critical parameters for WF₃S formation. These parameters include:

  • Optimal Temperature Range: Reactions typically proceed between 400°C and 700°C. Lower temperatures favor incomplete reaction, while excessive heat risks decomposition.
  • Precise Stoichiometric Control: Maintaining a defined WF₆ to H₂S ratio is crucial to promote WF₃S formation over competing products like WF₄, WF₅, WS₂, or WS₃.
  • Reactor Environment: Inert carrier gases (e.g., Argon, Nitrogen) and controlled pressure minimize side reactions and oxidation.

Table 1: Key Parameters in Gas-Phase Synthesis of WF₃S

ParameterTypical RangeInfluence on WF₃S FormationOptimization Strategy
Temperature400°C - 700°CDrives reaction kinetics; Higher T risks decompositionStepwise optimization within range
WF₆:H₂S Molar Ratio1:1 - 1:1.5Critical for selectivity towards WF₃S over WF₄, WS₂Precise mass flow control; Slight H₂S excess
Reaction TimeMinutes to HoursDetermines conversion yieldMonitoring via product analysis
PressureLow to Atmospheric (Inert)Affects reaction rate and by-product formationSystem dependent; Often optimized empirically

The ionization energy of WF₃S, determined as 9.0 ± 0.3 eV via electron impact (EI) mass spectrometry, underscores the compound's stability under gas-phase conditions and provides a critical benchmark for characterizing synthesized material [1]. Optimization focuses on maximizing yield and purity through meticulous control of reactant flows, temperature gradients, and residence time within the reaction zone.

Hydrothermal Synthesis Adaptations for Sulfur-Fluorine Coordination

Hydrothermal synthesis provides a versatile solution-based route for WF₃S, particularly advantageous for exploring novel crystal morphologies and facilitating sulfur-fluorine coordination under moderate temperatures. This method involves reacting tungsten sources (e.g., tungstic acid, ammonium tungstate) with both fluoride (e.g., NH₄F, NaF) and sulfide (e.g., Na₂S, H₂S in situ) donors within a sealed pressure vessel (autoclave) containing an aqueous or mixed solvent medium at elevated temperatures (typically 150-300°C).

The critical challenge lies in balancing the competing coordination chemistries of fluoride (F⁻) and sulfide (S²⁻ or HS⁻) ions with tungsten under hydrothermal conditions. Fluoride tends to form strong soluble complexes like [WF₇]⁻ or [WOₓFᵧ]⁽²⁻⁾⁽⁶⁻ˣ⁻ʸ⁾, while sulfide can lead to insoluble WS₃ or crystalline WS₂. Key adaptations to favor WF₃S include:

  • Sequential Addition: Controlled addition of sulfide precursors after initial tungsten-fluoride complex formation to avoid immediate tungsten sulfide precipitation.
  • pH Control: Maintaining a specific, often acidic, pH range to modulate sulfide activity (as H₂S) and favor mixed coordination.
  • Template Agents: Utilizing organic or inorganic structure-directing agents to promote the specific coordination geometry required for WF₃S.
  • Solvent Engineering: Employing mixed water-organic solvents (e.g., ethanol, ethylene glycol) to modify solubility and reaction kinetics.

While detailed physical properties like density and color of the solid WF₃S product remain areas of active research ("updating" in sources), hydrothermal methods show promise for producing nanostructured or crystalline forms of WF₃S [2] [4]. Optimization involves systematic variation of T, P, time, precursor concentrations, pH, and solvent composition to identify conditions yielding pure WF₃S phases.

Chemical Vapor Deposition (CVD) Protocols for Thin-Film WF₃S

Chemical Vapor Deposition (CVD) is a primary technique for depositing WF₃S as thin films onto various substrates, a critical requirement for potential electronic or catalytic device integration. The process leverages volatile tungsten precursors—commonly WF₆ or organotungsten compounds—alongside sulfur sources like H₂S, organic sulfides (e.g., (CH₃)₂S₂), or even solid sulfur in a vapor transport setup. The precursors are vaporized, transported in an inert carrier gas (e.g., Ar, N₂), and undergo controlled decomposition and reaction on a heated substrate surface to form the WF₃S film.

Protocol development is heavily influenced by advancements in transition metal dichalcogenide (TMDC) deposition, particularly WS₂ [3]. Key protocol variables include:

  • Precursor Selection & Ratio: WF₆ is common but highly reactive; organotungsten precursors offer lower reactivity but potential carbon contamination. Precursor ratio (W:S:F) must be tuned for WF₃S stoichiometry.
  • Substrate Temperature: Dictates precursor decomposition kinetics, surface mobility of adatoms, and film crystallinity. Typical ranges are 400°C - 800°C.
  • Chamber Pressure: Ranges from low pressure (LPCVD) for improved uniformity to atmospheric pressure (APCVD) for scalability.
  • Substrate Choice & Pretreatment: Substrates (e.g., SiO₂/Si, sapphire, glass) and their surface chemistry significantly impact nucleation density and film morphology. Surface functionalization may be employed.
  • Reaction Atmosphere: Inert gas is standard; reducing atmospheres (H₂/Ar) may be used but require caution to avoid over-reduction to metallic W or WS₂.

Table 2: WF₃S Physicochemical Properties & Characterization Benchmarks

PropertyValue / CharacteristicDetermination MethodSignificance
Molecular FormulaF₃SWElemental AnalysisConfirms stoichiometry
Molecular Weight272.90 g/molMass Spectrometry, CalculationFundamental identifier
CAS Registry Number41831-79-2RegistryUnique identifier
Ionization Energy (IE)9.0 ± 0.3 eVElectron Impact (EI) MS [1]Gas-phase stability; Reactivity indicator
Primary Synthesis FocusGas-phase, Hydrothermal, CVD, MechanochemicalLiterature Review [1] [2] [4]Dominant research areas
Density / ColorNot yet fully characterized ("updating")Expected: XRD, PycnometryStructural packing; Purity indicator
Band Gap / ConductivityNot yet characterizedExpected: UV-Vis, STS, TransportElectronic application potential

A significant challenge in WF₃S CVD is mitigating defect formation, particularly sulfur vacancies, which are prevalent in excess of 1×10¹³ cm⁻² in analogous TMDC films like WS₂ [3]. Optimization strategies involve:

  • Post-Deposition Annealing: In controlled S or F atmospheres to heal vacancies.
  • Precursor Modulation: Using less aggressive sulfur precursors or introducing small amounts of oxygen-containing precursors (though risky) to modify surface reactivity.
  • Plasma Enhancement (PECVD): Using plasma to activate precursors at lower substrate temperatures, reducing thermal stress and potentially defect density.
  • Atomic Layer Deposition (ALD) Adaptation: Exploring self-limiting surface reactions for ultimate control, though precursor chemistry for WF₃S ALD is highly complex.

The goal is achieving uniform, adherent, stoichiometric WF₃S films with controlled microstructure (amorphous, nanocrystalline, epitaxial) for target applications [2] [4].

Mechanochemical Approaches in WF₃S Precursor Reactivity

Mechanochemistry offers a solvent-free, energy-efficient alternative for synthesizing WF₃S precursors or potentially the compound itself. This technique relies on high-energy ball milling to induce solid-state reactions through the transfer of mechanical energy, causing repeated fracture, welding, and intimate mixing of reactant powders, along with chemical transformations at nascent surfaces and defects.

For WF₃S, potential pathways include:1. Direct Synthesis: Milling elemental tungsten (W) with sulfur (S) and a solid fluorine source (e.g., Teflon -CF₂- chains releasing F, or metal fluorides like NaF, CaF₂ acting as F donors).* W + S + Fluoropolymer (e.g., (C₂F₄)ₙ) → WF₃S + Carbonaceous byproducts* 3W + 3S + 2NaF → WF₃S? + Na₂S? + ... (Requires careful stoichiometric balance and likely produces complex mixtures).2. Precursor Activation: Pre-milling tungsten sources (e.g., WO₃, W) with sulfur sources (e.g., S, MoS₂) or fluorine sources to create highly reactive precursors for subsequent thermal or hydrothermal conversion to WF₃S.3. Reaction of WS₂: Milling WS₂ with a solid fluorinating agent (e.g., XeF₂, although expensive; or reactive fluoropolymers).* WS₂ + Fluorinating Agent → WF₃S + Sulfur fluorides/other byproducts

The key advantages are reduced processing temperatures compared to gas-phase or CVD methods, minimal solvent waste, and the potential to access metastable phases. However, significant challenges exist:

  • Controlling Stoichiometry: Achieving precise F₃S coordination on W is difficult due to the high reactivity and potential over-fluorination or incomplete sulfur incorporation.
  • Byproduct Management: Reactions often produce complex mixtures (e.g., WS₂, WF₆(g), W fluorides, sulfur fluorides, carbon if polymers used) requiring sophisticated separation.
  • Reaction Monitoring: In situ monitoring of solid-state reactions during milling is challenging.
  • Scalability & Contamination: Scaling up high-energy milling while controlling contamination from milling media (jar, balls) is non-trivial.

Current research, reflected in market analyses highlighting "mechanochemical approaches" as a growth area, focuses on optimizing milling parameters (ball-to-powder ratio, milling speed/duration, atmosphere control - inert vs. reactive gas) and identifying the most effective solid fluorinating agents compatible with sulfur incorporation [4]. Understanding the reactive intermediates formed during the milling process is crucial for designing successful pathways to pure WF₃S. This approach remains exploratory but holds promise for novel synthesis routes.

Properties

CAS Number

41831-79-2

Product Name

Tungsten trifluoride monosulfide

Molecular Formula

F3SW

Molecular Weight

272.90 g/mol

InChI

InChI=1S/3FH.S.W/h3*1H;;/q;;;;+3/p-3

InChI Key

NOQGFRFLINKQGA-UHFFFAOYSA-K

Canonical SMILES

F[W](=S)(F)F

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